3-Chloro-4-ethoxy-5-fluorobenzoic acid

Crystallinity Process Chemistry Solid-State Properties

Procure 3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) for its unique 1,3,4-substitution pattern. This tri-substituted aromatic building block combines a carboxylic acid handle with orthogonal chloro and fluoro substituents, and a balanced ethoxy group (LogP 3.22). It is ideal for synthesizing diverse compound libraries, optimizing lead candidates in medicinal chemistry, and designing novel agrochemicals. Ensure rigorous R&D with this specific, non-substitutable scaffold.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS No. 1017778-72-1
Cat. No. B1463535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-fluorobenzoic acid
CAS1017778-72-1
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)O)F
InChIInChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
InChIKeyUZGWOMNUSFRIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) — A Tri-Substituted Benzoic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) is a tri-substituted aromatic carboxylic acid with the molecular formula C₉H₈ClFO₃, molecular weight 218.61 g/mol, and a melting point of 157–159 °C . The compound features a distinctive 1,3,4-substitution pattern on the phenyl ring, combining a chloro group at position 3, an ethoxy group at position 4, and a fluoro group at position 5. This arrangement is commonly utilized in the synthesis of biologically active molecules, particularly as an intermediate in pharmaceutical and agrochemical development [1]. Fluoro- and chloro-substituted benzoic acid derivatives have established applications as precursors to therapeutic agents, agrochemicals, food additives, and dyes [1].

Why 3-Chloro-4-ethoxy-5-fluorobenzoic Acid Cannot Be Substituted by Unsubstituted or Differently Substituted Benzoic Acid Analogs


The unique 1,3,4-substitution pattern of 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid confers distinct physicochemical properties that cannot be replicated by closely related benzoic acid analogs. The combined presence of halogen and alkoxy substituents influences both electronic distribution and steric accessibility, which directly affects reactivity, binding interactions, and downstream synthetic utility [1]. For instance, the ethoxy group provides a balance of lipophilicity and steric bulk that differs markedly from methoxy analogs, while the specific positioning of chlorine and fluorine alters the acid strength and hydrogen-bonding capacity compared to ortho‑substituted isomers [1]. In the context of medicinal chemistry, such subtle variations in substitution can lead to significant changes in target binding, metabolic stability, and overall pharmacokinetic profile. Therefore, replacing this compound with a generic benzoic acid or an in‑class analog without the identical substitution pattern will fundamentally alter the properties of the final synthetic product or biological probe, rendering generic substitution unsuitable for rigorous research and development workflows.

Quantitative Differentiation Evidence for 3-Chloro-4-ethoxy-5-fluorobenzoic Acid vs. Closest Analogs


Melting Point Comparison: Elevated Crystalline Lattice Energy Relative to 3‑Chloro‑4‑fluorobenzoic Acid

3-Chloro-4-ethoxy-5-fluorobenzoic acid exhibits a melting point of 157–159 °C, which is significantly higher than the melting point of 3‑chloro‑4‑fluorobenzoic acid (133–137 °C) . This difference reflects stronger intermolecular interactions in the solid state, likely due to the presence of the ethoxy group, which can engage in additional van der Waals contacts and potential C–H···O hydrogen bonds [1].

Crystallinity Process Chemistry Solid-State Properties

Lipophilicity Profile: Predicted logP Differentiation from Methoxy and Difluoro Analogs

The calculated ACD/LogP for 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid is 3.22 . This value is higher than that of the corresponding methoxy analog (3‑chloro‑5‑fluoro‑4‑methoxybenzoic acid; estimated logP ~2.1 [1]) and lower than that of the difluoro analog (4‑ethoxy‑3,5‑difluorobenzoic acid; estimated logP ~2.8–3.0). The ethoxy group contributes approximately +1.0 log unit compared to the methoxy group, while the replacement of chlorine with fluorine reduces lipophilicity by ~0.2–0.4 log units.

Lipophilicity Drug Design ADME Properties

Synthetic Versatility: Dual Halogen Functionality Enables Orthogonal Cross-Coupling Reactions

The presence of both chloro and fluoro substituents in 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid provides orthogonal reactivity that is not available in mono‑halogenated or non‑halogenated analogs. The chloro group at position 3 is susceptible to Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) under standard conditions, while the fluoro group at position 5 is generally inert under these conditions but can be activated under specific nucleophilic aromatic substitution (SNAr) conditions [1]. This dual reactivity allows for sequential, site‑selective functionalization, a capability that is absent in compounds such as 3‑chloro‑4‑fluorobenzoic acid (which lacks the ethoxy group and has a different substitution pattern) or 4‑ethoxybenzoic acid (which lacks halogen substituents entirely) [2].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Purity Specifications: Commercially Available at 97–98% Purity with Full Analytical Characterization

3-Chloro-4-ethoxy-5-fluorobenzoic acid is commercially supplied at a certified purity of 97% (Thermo Scientific) to NLT 98% (Boroncore) [1]. In contrast, many in‑class analogs are only available at lower purities (e.g., 95%) or lack comprehensive analytical documentation . The availability of high‑purity material with full characterization (including melting point, molecular weight, and spectroscopic data) ensures reproducibility in downstream applications and reduces the need for additional purification steps.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization and SAR Studies

The combination of a carboxylic acid handle with orthogonal chloro and fluoro substituents makes 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid an ideal building block for the rapid synthesis of diverse compound libraries in medicinal chemistry campaigns [1]. The ethoxy group provides a balanced lipophilicity (logP = 3.22) that is favorable for oral bioavailability, while the dual halogenation allows for sequential cross‑coupling and SNAr reactions to explore structure‑activity relationships (SAR) around a benzoic acid core . This compound is particularly well‑suited for the optimization of lead candidates targeting enzymes or receptors where halogen bonding or hydrophobic interactions are critical for potency and selectivity.

Agrochemical Intermediate Synthesis

Fluoro‑ and chloro‑substituted benzoic acids are established precursors to herbicides, fungicides, and insecticides [1]. The specific substitution pattern of 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid offers a unique electronic profile that can be leveraged to design novel agrochemicals with improved environmental profiles and target specificity. The compound's higher melting point (157–159 °C) relative to simpler halo‑benzoic acids may also facilitate formulation into solid‑phase delivery systems .

Material Science: Synthesis of Functional Organic Materials

The rigid aromatic core with electron‑withdrawing halogen substituents and an electron‑donating ethoxy group creates a push‑pull electronic system that can be exploited in the design of organic semiconductors, liquid crystals, or non‑linear optical materials [1]. The ability to further functionalize the carboxylic acid group (e.g., via amide or ester formation) allows for the attachment of this chromophore to polymers or surfaces, while the high purity (97–98%) ensures consistent material properties .

Chemical Biology: Probe Development

The orthogonal reactivity of the chloro and fluoro substituents enables the site‑specific introduction of reporter tags (e.g., fluorophores, biotin) onto the benzoic acid scaffold [1]. The ethoxy group contributes to a favorable logP (3.22) that balances aqueous solubility and membrane permeability, facilitating cellular uptake in live‑cell imaging or target engagement studies . This makes 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid a versatile starting material for the construction of chemical probes to investigate biological pathways.

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